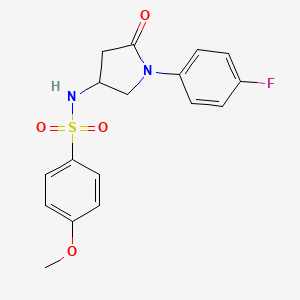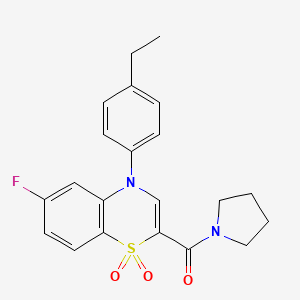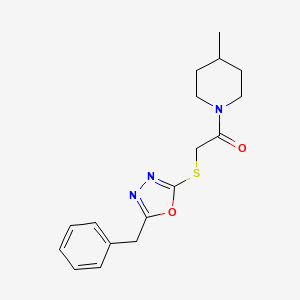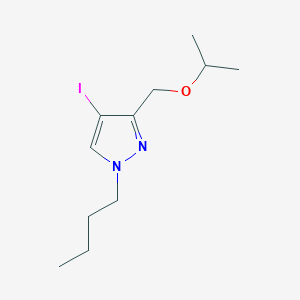
2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, also known as RPR200765, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has a chemical formula of C23H28N2O4S.
Aplicaciones Científicas De Investigación
Biochemical Characterization and Inhibitory Properties
- Kynurenine 3-Hydroxylase Inhibition : S. Röver and colleagues reported the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. High-affinity inhibitors were identified, which have shown promising results in vitro and were effective in blocking kynurenine 3-hydroxylase in animal models after oral administration. This suggests potential therapeutic applications in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Pharmacological Applications
- Endothelin Antagonism and Potential Therapeutic Applications : N. Murugesan and team identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. Substitutions led to improved binding and functional activity. Specifically, a compound named BMS-187308 exhibited improved ETA binding affinity, functional activity, and demonstrated good oral activity in inhibiting ET-1 induced pressor responses in animal models. This research highlights the potential therapeutic use of such compounds in treating diseases related to endothelin dysfunction (Murugesan et al., 1998).
Neuroprotection and Therapeutic Interventions
- Kynurenine Hydroxylase Inhibitors and Neuroprotection : A. Cozzi and colleagues investigated the neuroprotective properties of kynurenine hydroxylase inhibitors, specifically mNBA and Ro 61-8048, on brain lesions induced by occlusion models. These compounds showed significant reduction in lesioned neurons and infarct volumes, suggesting inhibition of kynurenine hydroxylase as a potential avenue to reduce neuronal loss in brain ischemia (Cozzi et al., 1999).
Receptor Binding and Antagonism
- 5-HT6 Receptor Antagonism and Cognitive Enhancement : W. Hirst and the team reported on SB-399885, a high-affinity antagonist for human recombinant and native 5-HT6 receptors, which displayed significant receptor selectivity. The compound enhanced cognitive performance in aged rat models and increased extracellular acetylcholine levels. This indicates potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits (Hirst et al., 2006).
Anticonvulsant Activity
- Anticonvulsant Properties of Benzenesulfonamide Derivatives : Zhiming Wang and colleagues synthesized a series of benzenesulfonamide derivatives and evaluated their anticonvulsant activities in animal models. Certain compounds displayed promising anticonvulsant activities, suggesting their potential as a new class of anticonvulsant agents with high effectiveness and low toxicity (Wang et al., 2015).
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-26-18-9-10-19(27-2)21(15-18)29(24,25)22-11-6-12-23-13-14-28-20(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVUGGQNEMPYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2439485.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439488.png)
![5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2439490.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)


![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)

![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)


![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)